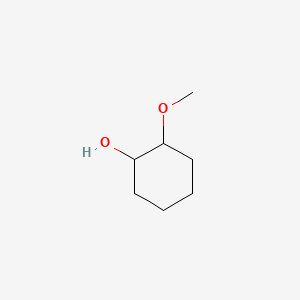

2-Methoxycyclohexan-1-ol

Description

Contextualization within Substituted Cyclohexanols

Substituted cyclohexanols are a broad class of compounds where a cyclohexane (B81311) ring bears a hydroxyl group and at least one other substituent. The properties and reactivity of these compounds are heavily influenced by the nature and position of the substituents. For instance, the presence of a simple alkyl group, as in 2-methylcyclohexan-1-ol, primarily adds steric bulk and alters lipophilicity. apolloscientific.co.uk

In contrast, 2-Methoxycyclohexan-1-ol is distinguished by its ether linkage. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity of the neighboring hydroxyl group and the cyclohexane ring itself. The presence of two adjacent stereocenters gives rise to different diastereomers (cis and trans) and enantiomers (R and S configurations), which have distinct three-dimensional structures and chemical properties. chemspider.comnih.govchemspider.com This structural complexity makes it a valuable model for studying stereochemical outcomes in reactions involving cyclohexane rings.

Significance in Organic Synthesis and Industrial Chemistry

The primary significance of this compound lies in its role as a chiral building block in organic synthesis. lookchem.com Chiral molecules, which are non-superimposable on their mirror images, are crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. The specific stereoisomers of this compound, such as (1S,2S)-(+)-2-Methoxycyclohexanol, serve as key intermediates in the synthesis of enantiomerically pure, complex molecules, including active pharmaceutical ingredients. lookchem.com

Beyond pharmaceuticals, this compound finds applications in other specialized areas. It is utilized as a fragrance ingredient in perfumes and cosmetic products, valued for its specific scent profile and stability. lookchem.com In the realm of materials science, there is research into its potential use in developing new materials like chiral polymers and specialized catalysts. lookchem.com Furthermore, its well-defined stereochemistry makes it a useful compound in academic research for investigating the fundamental principles of stereoselective synthesis and the behavior of chiral molecules in chemical reactions. lookchem.com

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C7H14O2 nih.gov |

| Molecular Weight | 130.18 g/mol nih.gov |

| Boiling Point | ~185 °C chemicalbook.com |

| Density | ~1.0 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D ~1.46 chemicalbook.com |

| CAS Number | 2979-24-0 (mixture of isomers) scbt.com |

Stereoisomers of this compound

Due to two chiral centers, this compound exists as several stereoisomers. The relative orientation of the hydroxyl and methoxy groups determines whether the isomer is cis or trans. Each of these diastereomers exists as a pair of enantiomers.

| Isomer Name | CAS Number |

| trans-2-Methoxycyclohexanol | 7429-40-5 nih.gov |

| (1R,2R)-2-Methoxycyclohexanol | 113625-71-1 chemspider.com |

| (1S,2S)-2-Methoxycyclohexanol | 134108-92-2 lookchem.com |

| cis-2-Methoxycyclohexanol | Not specified |

| (1R,2S)-2-Methoxycyclohexanol | Not specified |

Detailed Research Findings

Recent research highlights the application of this compound derivatives in the synthesis of complex heterocyclic compounds. For example, derivatives of this alcohol have been used as starting materials in multi-step syntheses to create novel Schiff bases. One particular study reported the preparation of a complex Schiff base, 4,4'-((1Z,1'Z)-((6-hydroxy-5-((4-hydroxycyclohexyl)diazenyl)pyrimidine-2,4-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(this compound), which was subsequently used to form a seven-membered heterocyclic compound. semanticscholar.org This line of research demonstrates the utility of the 2-methoxycyclohexanol scaffold in building larger, functional molecules with potential applications in medicinal chemistry, specifically for studying antimicrobial activity. semanticscholar.org The inherent structure of the methoxycyclohexanol moiety provides a stereochemically defined framework that is carried through the synthetic pathway to the final complex product.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQQZLGQRIVCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883546 | |

| Record name | Cyclohexanol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-24-0, 7429-40-5, 7429-41-6 | |

| Record name | 2-Methoxycyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2979-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methoxy-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methoxy-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxycyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxycyclohexan 1 Ol

Conventional Synthesis Routes

Conventional synthesis of 2-methoxycyclohexan-1-ol can be achieved through several established chemical transformations. These routes are often focused on the formation of the core structure without specific control over the stereochemistry, yielding mixtures of diastereomers.

Alkylation of Cyclohexanol (B46403) Derivatives

The alkylation of a suitable cyclohexanol derivative is a direct method for introducing the methoxy (B1213986) group. A common starting material for this approach is a diol, where one hydroxyl group is selectively methylated. For instance, reacting cyclohexanol derivatives with a methylating agent like methyl iodide in the presence of a base can yield this compound. smolecule.comevitachem.com

Reduction of 2-Methoxycyclohexanone (B1203222) Precursors

A widely used method for preparing this compound involves the reduction of the corresponding ketone, 2-methoxycyclohexanone. smolecule.comlookchem.com This transformation is typically accomplished using standard reducing agents. The reaction converts the ketone's carbonyl group into a hydroxyl group, resulting in the desired alcohol. Common reagents for this reduction include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com This approach is versatile as the precursor, 2-methoxycyclohexanone, can be synthesized from various starting materials, including guaiacol (B22219).

| Precursor | Reducing Agent | Product | Reference |

| 2-Methoxycyclohexanone | Sodium Borohydride | This compound | smolecule.com |

| 2-Methoxycyclohexanone | Lithium Aluminum Hydride | This compound | smolecule.com |

Direct Methoxylation Approaches

Direct methoxylation can be achieved through the nucleophilic ring-opening of cyclohexene (B86901) oxide with methanol (B129727). This alcoholysis reaction is catalyzed and results in the formation of this compound. The process allows for the efficient and regioselective introduction of the methoxy group onto the cyclohexane (B81311) ring. Patented industrial methods also describe the use of zeolitic materials as catalysts for the alkoxylation of cyclohexanone (B45756) derivatives with alcohols to produce 2-alkoxycyclohexanols with high selectivity.

Synthesis from trans-1,2-cyclohexanediol

A specific laboratory-scale synthesis has been detailed for the trans-diastereomer of this compound starting from trans-1,2-cyclohexanediol. fsu.edu This method involves the selective methylation of one of the hydroxyl groups. The diol is first deprotonated with a strong base, such as sodium hydride, followed by the addition of a methylating agent like methyl iodide. fsu.edu This procedure provides a direct route to trans-2-methoxycyclohexan-1-ol. fsu.edu

| Starting Material | Reagents | Solvent | Yield | Product | Reference |

| trans-1,2-Cyclohexanediol | 1. Sodium Hydride (NaH)2. Methyl Iodide (MeI) | Dry Dimethylformamide (DMF) | ~14% | trans-2-Methoxycyclohexan-1-ol | fsu.edu |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of two chiral centers in this compound means it can exist as different stereoisomers. smolecule.com The synthesis of specific enantiomers and diastereomers requires methods that can control the three-dimensional arrangement of the hydroxyl and methoxy groups.

Enantioselective Catalytic Methods

Enantioselective synthesis of chiral alcohols like this compound can be achieved through asymmetric catalysis. One prominent strategy is the enantioselective reduction of the prochiral ketone, 2-methoxycyclohexanone. lookchem.com The use of chiral catalysts, such as those employed in the Corey-Bakshi-Shibata (CBS) reduction, can produce the alcohol with high enantiomeric excess. For example, the reduction of 1-methoxyhexan-2-one (B3053949) using an (R)-CBS catalyst and borane-dimethyl sulfide (B99878) yields the corresponding (2R)-alcohol in 92% yield and 94% enantiomeric excess, demonstrating a viable strategy for related cyclic systems. Additionally, enzymatic resolution and chiral pool synthesis, which uses naturally occurring chiral molecules, are alternative approaches to obtain enantiomerically pure forms of this compound. lookchem.com

Diastereoselective Reduction Techniques

Diastereoselective reduction of 2-methoxycyclohexanone is a primary strategy for accessing this compound. The choice of reducing agent and catalyst system is crucial for controlling the stereochemistry of the resulting alcohol (i.e., the cis or trans diastereomer). Research on the reduction of analogous 2-substituted cyclohexanones, such as 2-methylcyclohexanone (B44802), provides significant insight into the factors governing this selectivity.

The reduction of 2-methylcyclohexanone, a structurally similar ketone, has been studied using various heterogeneous catalysts in Meerwein-Ponndorf-Verley (MPV) type reactions. csic.es The steric hindrance created by the substituent at the C-2 position influences the approach of the reducing agent, and the final diastereoselectivity can be tuned by the choice of catalyst and the alcohol solvent, which also acts as the hydrogen source. csic.es For instance, using a metal-organic framework catalyst, MOF-808, the diastereoselectivity of the reduction of 2-methylcyclohexanone can be shifted by changing the alcohol from isopropanol (B130326) (iPrOH) to 2-butanol (B46777) (2-BuOH). csic.es With isopropanol, the trans isomer is favored, while the bulkier 2-butanol favors the formation of the cis alcohol. csic.es

Table 1: Diastereoselective Meerwein-Ponndorf-Verley (MPV) Reduction of 2-Methylcyclohexanone with Various Catalysts

| Catalyst | Alcohol Solvent | Conversion (%) | Time (h) | Diastereoselectivity (%) (Major Isomer) | Reference |

| MOF-808 | iPrOH | 96 | 6 | 53 (trans) | csic.es |

| MOF-808 | 2-BuOH | 100 | 24 | 61 (cis) | csic.es |

| UiO-66 | 2-BuOH | 13 | 24 | 58 (cis) | csic.es |

| Zr-β | iPrOH | 6.1 | 0.5 | 55 (cis) | csic.es |

| Ti-β | iPrOH | 8.8 | 6 | 60 (cis) | csic.es |

| Zr/SBA | iPrOH | 3.6 | 6 | 58 (trans) | csic.es |

This data is for the reduction of 2-methylcyclohexanone, a structural analog of 2-methoxycyclohexanone.

Other reducing systems have also been explored. An active-iron-based system, prepared from iron(II) chloride tetrahydrate and lithium, demonstrated high diastereoselectivity in the reduction of 2-methylcyclohexanone, favoring the formation of the cis isomer with a 95:5 ratio of cis to trans alcohol. conicet.gov.ar In contrast, reduction with sodium borohydride (NaBH₄) typically results in an axial attack of the hydride from the less hindered face, which can lead to the trans alcohol as the major product. csic.es The stereochemical outcome is therefore highly dependent on whether the reaction is under kinetic or thermodynamic control, which is influenced by the reducing agent, catalyst, solvent, and other reaction conditions. conicet.gov.ar

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org This strategy is fundamental to asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.orgnih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. nih.gov

Commonly used chiral auxiliaries for the synthesis of chiral alcohols include oxazolidinones, often referred to as Evans auxiliaries, and camphor-derived structures. wikipedia.orgresearchgate.net For example, trans-2-phenylcyclohexanol has been successfully employed as a chiral auxiliary in ene reactions. wikipedia.org The general principle involves attaching the auxiliary to a prochiral molecule, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. wikipedia.org

While the use of chiral auxiliaries is a well-established and powerful method for controlling absolute stereochemistry in the synthesis of complex molecules like chiral alcohols, specific examples detailing the synthesis of this compound using this approach are not prominently featured in recent literature. acs.org However, the strategy remains a viable and important tool in asymmetric synthesis. researchgate.net For instance, the related chiral alcohol (1R,3R)-3-Methoxycyclohexan-1-ol has itself been noted for its application as a chiral auxiliary in asymmetric synthesis. vulcanchem.com This underscores the relevance of the approach within this class of compounds.

Methodological Advancements in Synthetic Protocols

Recent progress in the synthesis of this compound has focused on developing more selective, efficient, and sustainable methods, particularly through advanced catalytic processes. A significant development is the selective electrocatalytic hydrogenation of guaiacol, a monomer derived from lignin, a renewable biomass source. lookchem.com This approach offers a green alternative to traditional synthetic routes.

Ternary PtRhAu (platinum-rhodium-gold) electrocatalysts have been shown to selectively hydrogenate guaiacol to this compound, achieving a high Faradaic efficiency of 58% at a current density of 200 mA cm⁻². lookchem.com This represents a nearly twofold improvement in efficiency compared to previous reports. lookchem.com Spectroscopic studies suggest that the Rh and Au atoms modulate the electronic structure of the Pt catalyst, which in turn steers the reaction pathway to favor hydrogenation of the aromatic ring while suppressing the undesired cleavage of the C-OCH₃ bond. lookchem.com

Other catalytic systems for the hydrogenation of guaiacol have also been investigated. Ruthenium (Ru) catalysts can effectively hydrogenate guaiacol to produce 2-methoxycyclohexanol and cyclohexanol at 250°C and 3 MPa of hydrogen pressure. researchgate.net Similarly, bifunctional nickel catalysts supported on HZSM-5 zeolite (Ni/HZSM-5) have been used for the hydrodeoxygenation of guaiacol, where 2-methoxycyclohexanol is a key intermediate in the reaction pathway that ultimately leads to cyclohexane. aston.ac.uk

Industrial methods have also evolved, with some patented processes utilizing zeolitic materials as catalysts for the alkoxylation of cyclohexanone derivatives to produce 2-alkoxycyclohexanols, including this compound. These advanced catalytic protocols, from electrocatalysis to biomass conversion, represent a shift towards more sustainable and efficient production of valuable chemical compounds. lookchem.com

Stereochemical Investigations and Conformational Analysis of 2 Methoxycyclohexan 1 Ol

Isomeric Forms and their Elucidation

2-Methoxycyclohexan-1-ol exists as multiple stereoisomers due to the presence of two chiral centers at the C-1 and C-2 positions. The elucidation of these isomeric forms is fundamental to understanding the molecule's chemical behavior.

The relative orientation of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups defines two diastereomeric forms: cis and trans. In the cis isomer, both substituents are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces.

The primary method for characterizing these diastereomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The vicinal coupling constant (³J) between the protons on C-1 and C-2 (H-1 and H-2) is highly dependent on the dihedral angle between them, which is different for cis and trans isomers. mdpi.com

In the trans isomer, the most stable conformation typically places both substituents in equatorial positions, leading to a large dihedral angle between the axial H-1 and axial H-2 protons. This results in a large coupling constant (³J ≈ 10–13 Hz). mdpi.com

In the cis isomer, one substituent is axial and the other is equatorial. The coupling between an axial and an equatorial proton, or two equatorial protons, results in a smaller coupling constant (³J ≈ 3–6 Hz). mdpi.com

| Isomer | Dominant Proton Relationship (H-1/H-2) | Typical ³J Coupling Constant (Hz) |

|---|---|---|

| cis-2-Methoxycyclohexan-1-ol | axial-equatorial / equatorial-axial | 3 - 6 |

| trans-2-Methoxycyclohexan-1-ol | axial-axial | 10 - 13 |

Both the cis and trans diastereomers are chiral and can exist as a pair of enantiomers. A 50:50 mixture of two enantiomers is known as a racemic mixture and does not rotate plane-polarized light. csbsju.edu When one enantiomer is present in excess, the mixture is optically active.

Enantiomeric purity is a measure of the excess of one enantiomer over the other and is often expressed as enantiomeric excess (ee). libretexts.orgmasterorganicchemistry.com This is determined experimentally using polarimetry, which measures the angle of optical rotation ([α]) of a sample. The optical purity is calculated by comparing the specific rotation of the mixture to that of a pure enantiomer. csbsju.edulibretexts.org

Optical Purity (% ee) = ([α]sample / [α]pure enantiomer) x 100

The separation of enantiomers is achieved through chiral resolution techniques, and their purity is a critical parameter in stereoselective synthesis and pharmaceutical applications.

| Enantiomeric Composition | Optical Rotation | Description |

|---|---|---|

| 100% (1R,2R)-isomer | Specific positive value, e.g., +X° | Enantiomerically pure |

| 100% (1S,2S)-isomer | Specific negative value, e.g., -X° | Enantiomerically pure |

| 50% (1R,2R) and 50% (1S,2S) | 0° | Racemic mixture |

| 75% (1R,2R) and 25% (1S,2S) | +0.5X° | 50% Enantiomeric Excess (ee) |

Conformational Preferences of the Cyclohexane Ring

The non-planar cyclohexane ring predominantly adopts a low-energy chair conformation. The stability of these conformations for this compound is determined by the interplay of various steric and electronic effects.

In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable as they minimize unfavorable steric interactions, known as 1,3-diaxial interactions. libretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value". masterorganicchemistry.com

Trans-isomer : The trans isomer can exist in two chair conformations: one with both the -OH and -OCH₃ groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable because it avoids the high steric strain of 1,3-diaxial interactions. libretexts.orgunicamp.br

Cis-isomer : The cis isomer must have one substituent in an axial position and the other in an equatorial position. It undergoes a ring-flip between two chair conformations. The equilibrium will favor the conformer where the sterically bulkier group occupies the more stable equatorial position. libretexts.org

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH | 0.87 |

| -OCH₃ (Methoxy) | 0.60 |

Intramolecular hydrogen bonds (IMHBs) can significantly influence the conformational preferences of a molecule by stabilizing specific geometries. nih.gov In this compound, an IMHB can form between the hydrogen of the hydroxyl group (donor) and the oxygen of the methoxy group (acceptor).

This interaction is primarily relevant for the cis-isomer. A hydrogen bond can form when the hydroxyl group is in an axial position and the methoxy group is equatorial, or vice-versa. This stabilizing interaction can increase the population of a conformer that might otherwise be considered less stable based solely on steric (A-value) considerations. researchgate.net The presence of an IMHB can therefore shift the conformational equilibrium. For the trans-diequatorial isomer, the distance between the groups is too large for an effective IMHB to form.

Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic techniques are indispensable for the unambiguous assignment of both the relative (cis/trans) and absolute stereochemistry, as well as for analyzing conformational equilibria.

¹H NMR Spectroscopy : As discussed (3.1.1), vicinal coupling constants (³JH1,H2) are definitive for assigning cis and trans isomers. mdpi.com Furthermore, the chemical shifts of H-1 and H-2 can provide additional conformational information.

¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry and conformation. Different steric environments in the various isomers and conformers lead to distinct signals, aiding in structural elucidation. nih.gov

Infrared (IR) Spectroscopy : This technique is particularly useful for detecting intramolecular hydrogen bonding. In a dilute solution (to minimize intermolecular bonding), the O-H stretching frequency for a hydrogen-bonded hydroxyl group appears as a broader band at a lower wavenumber (e.g., 3450-3550 cm⁻¹) compared to a "free" non-bonded hydroxyl group (e.g., ~3600 cm⁻¹).

| Spectroscopic Method | Key Feature | Information Obtained |

|---|---|---|

| ¹H NMR | ³J Coupling Constant | Cis vs. Trans isomer assignment |

| ¹³C NMR | Chemical Shifts | Distinguishing stereoisomers and conformers |

| IR Spectroscopy | O-H Stretching Frequency Shift | Detection of intramolecular hydrogen bonding |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the conformational analysis of cyclic compounds like this compound. auremn.org.brnih.gov By analyzing the coupling constants between adjacent protons, researchers can deduce the dihedral angles and thus the spatial orientation of substituents. researchgate.net

In the case of this compound, the vicinal coupling constant (³J) between the proton on C1 (attached to the -OH group) and the proton on C2 (attached to the -OCH3 group) is particularly informative. The magnitude of this coupling is dependent on the dihedral angle between these two protons, as described by the Karplus relationship.

A large coupling constant (typically 8-12 Hz) indicates a diaxial relationship, where the protons are anti-periplanar (approximately 180° apart).

A small coupling constant (typically 1-4 Hz) suggests an axial-equatorial or diequatorial relationship, where the protons are gauche (approximately 60° apart).

For the trans-isomer, the most stable conformation is typically the one where both the hydroxyl and methoxy groups are in equatorial positions to minimize steric hindrance. This results in an axial-axial relationship between the C1 and C2 protons, leading to a large ³J coupling constant. Conversely, for the cis-isomer, one group must be axial and the other equatorial, resulting in an axial-equatorial or equatorial-axial relationship between the protons and a smaller coupling constant.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation of stereochemistry. mdpi.com NOESY detects through-space interactions between protons that are in close proximity. For instance, in the cis-isomer, a cross-peak might be observed between the axial proton on C1 and the axial protons on C3 and C5, an interaction that would be absent if the proton were equatorial.

| Isomer | Dominant Conformation | Proton Relationship (H-C1 – H-C2) | Expected ³J(H1,H2) Value (Hz) | Inferred Substituent Orientation |

|---|---|---|---|---|

| trans | Diequatorial | Axial-Axial | 9.5 | 1e, 2e |

| cis | Axial-Equatorial | Axial-Equatorial | 3.1 | 1a, 2e |

| cis | Equatorial-Axial | Equatorial-Axial | 2.9 | 1e, 2a |

Infrared (IR) Spectroscopy for Conformational Equilibrium

Infrared (IR) spectroscopy is a powerful tool for investigating conformational equilibria, particularly when intramolecular hydrogen bonding is possible. jchemrev.com In this compound, an intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the oxygen of the methoxy group. This interaction is highly dependent on the stereochemistry and conformation of the molecule.

This type of hydrogen bond can only occur when the -OH and -OCH3 groups are in a syn-clinal (gauche) relationship, which is possible in specific conformations of the cis-isomer. For the trans-isomer, where the substituents are on opposite sides of the ring, intramolecular hydrogen bonding is geometrically unfavorable.

The formation of a hydrogen bond weakens the O-H bond, causing its stretching vibration to absorb at a lower frequency (wavenumber) in the IR spectrum. quora.com A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3610-3645 cm⁻¹. In contrast, an intramolecularly hydrogen-bonded hydroxyl group exhibits a broader absorption band at a lower frequency, typically in the range of 3500-3600 cm⁻¹.

By analyzing the O-H stretching region of the IR spectrum in a dilute solution (to minimize intermolecular hydrogen bonding), one can determine the presence and relative population of conformers with intramolecular hydrogen bonds. nih.govresearchgate.net The presence of a band in the hydrogen-bonded region for the cis-isomer, and its absence for the trans-isomer, provides strong evidence for their respective stereochemical assignments.

| Isomer / Conformation | Hydrogen Bonding Status | Expected IR Absorption (cm⁻¹) | Band Characteristics |

|---|---|---|---|

| trans-isomer | Free Hydroxyl | ~3630 | Sharp, well-defined |

| cis-isomer (non-H-bonded conformer) | Free Hydroxyl | ~3625 | Sharp, well-defined |

| cis-isomer (H-bonded conformer) | Intramolecular H-Bond | ~3580 | Broad |

Mass Spectrometry for Isomer Differentiation

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. While stereoisomers like cis- and trans-2-methoxycyclohexan-1-ol have identical molecular masses and will thus show the same molecular ion peak, they can often be distinguished by their unique fragmentation patterns. nih.gov

Upon ionization in the mass spectrometer, the molecular ion is formed, which is often unstable and breaks down into smaller, charged fragments. The fragmentation pathways are influenced by the molecule's three-dimensional structure. Differences in the spatial arrangement and proximity of functional groups between isomers can lead to different stabilities of the molecular ion and favor different fragmentation routes. revisely.com

For example, the cis-isomer of this compound, where the hydroxyl and methoxy groups are on the same side of the ring, might undergo a specific concerted fragmentation pathway involving both groups that is not as favorable for the trans-isomer. This would result in a different relative abundance of certain fragment ions in their respective mass spectra. nih.gov These distinct "fingerprints" allow for the differentiation of the isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful, as the isomers may also have different retention times, providing an additional layer of identification. nih.gov

| m/z (Mass-to-Charge Ratio) | Possible Fragment Structure | Expected Relative Abundance (cis-isomer) | Expected Relative Abundance (trans-isomer) | Comment |

|---|---|---|---|---|

| 130 | [C₇H₁₄O₂]⁺ | Low | Low | Molecular Ion (M⁺) |

| 112 | [M - H₂O]⁺ | Moderate | High | Loss of water is a common pathway for alcohols. |

| 99 | [M - OCH₃]⁺ | High | Moderate | Loss of the methoxy group. |

| 71 | [C₄H₇O]⁺ | High | Moderate | Fragment resulting from a specific cleavage pathway potentially favored by the cis-conformation. |

Reaction Mechanisms and Chemical Transformations of 2 Methoxycyclohexan 1 Ol

Hydrodeoxygenation (HDO) Pathways and Catalytic Conversion

2-Methoxycyclohexan-1-ol is a key intermediate in the hydrodeoxygenation (HDO) of guaiacol (B22219), a model compound representative of lignin-derived bio-oils. The conversion of guaiacol to valuable hydrocarbons like cyclohexane (B81311) involves the saturation of the aromatic ring followed by the removal of oxygen-containing functional groups. This compound emerges from the initial hydrogenation of guaiacol's benzene (B151609) ring. unipa.itrsc.org The subsequent HDO of this compound proceeds through several competing pathways, the selectivity of which is highly dependent on the catalytic system and reaction conditions.

The hydrodeoxygenation of guaiacol can occur via two primary routes: a direct deoxygenation (DDO) pathway where C-O bonds are cleaved before ring hydrogenation, or a hydrogenation-deoxygenation (HYD) pathway where the aromatic ring is first saturated. unipa.it this compound is the central intermediate in the HYD pathway. unipa.itrsc.org The initial hydrogenation of guaiacol to form this compound is a crucial step that precedes the removal of the methoxy (B1213986) and hydroxyl groups. unipa.it The formation of this saturated intermediate is favored under milder conditions, particularly when using noble metal catalysts. rsc.org

The deoxygenation of this compound involves the cleavage of its C-O bonds, specifically the C-OH and C-OCH₃ bonds. The order and mechanism of this cleavage dictate the final product distribution. unipa.it Computational studies, such as those using Density Functional Theory (DFT), have provided insights into the energetics of these bond-breaking events. unipa.it These studies suggest that the cleavage of C(sp³)-O bonds in saturated rings like this compound generally has a higher energy barrier compared to the cleavage of C(sp²)-O bonds in the aromatic ring of guaiacol itself. unipa.it

The cleavage can proceed via several routes:

Removal of the methoxy group as methanol (B129727) : This involves the breaking of the C-OCH₃ bond. unipa.it

Removal of the hydroxyl group as water : This requires the cleavage of the C-OH bond. unipa.it

Removal of the methyl group as methane : This pathway involves the cleavage of the O-CH₃ bond within the methoxy group, leading to a diol intermediate. unipa.it

The HDO of this compound can lead to the formation of cyclohexanol (B46403) and methoxycyclohexane as primary products, depending on which C-O bond is cleaved first. unipa.itrsc.org

Pathway 1: Formation of Cyclohexanol : If the C-OCH₃ bond is cleaved first, with the removal of methanol, the resulting product is cyclohexanol. unipa.it Subsequent dehydration of cyclohexanol yields cyclohexane. unipa.it

Pathway 2: Formation of Methoxycyclohexane : Conversely, if the C-OH bond is cleaved first, with the elimination of a water molecule, methoxycyclohexane is formed. unipa.it Methoxycyclohexane can then undergo further deoxygenation to produce cyclohexane. unipa.it

Pathway 3: Formation of Cyclohexane-1,2-diol : A third possibility is the cleavage of the O-CH₃ bond, leading to the formation of cyclohexane-1,2-diol and methane. unipa.it This diol can then be deoxygenated to cyclohexane. unipa.it

The relative prevalence of these pathways is influenced by the catalyst and reaction conditions.

Noble Metal Catalysts : Catalysts like Platinum (Pt) have been studied for their ability to facilitate the hydrogenation of the aromatic ring in guaiacol to form this compound. unipa.it However, on a Pt cluster, the subsequent C-O bond cleavage in this compound has been found to have a higher energy barrier than the direct deoxygenation of guaiacol. unipa.it

Non-Noble Metal Catalysts : Nickel-based catalysts, such as Ni/SiO₂, have been shown to be effective for the low-temperature conversion of guaiacol. rsc.org In combination with a zeolite like Hβ, Ni/SiO₂ can achieve high yields of cyclohexane at temperatures as low as 140°C. rsc.org The zeolite's acidity is crucial for promoting the dehydration of the 2-methoxycyclohexanol intermediate. rsc.org

Bifunctional Catalysts : The combination of a metal catalyst for hydrogenation/dehydrogenation and an acidic support for dehydration is a common strategy. The acidity of the support can significantly influence the reaction pathway. For instance, a weak acid strength in the Hβ zeolite was found to be beneficial as it reduces the competitive adsorption of guaiacol and promotes the dehydration of 2-methoxycyclohexanol. rsc.org

The interplay between the metal and the support, as well as reaction parameters like temperature and hydrogen pressure, determines the dominant reaction pathway and the final product distribution. rsc.orgrsc.org

Dehydration Reactions and Alkene Formation

Under acidic conditions, this compound can undergo dehydration, which involves the elimination of a water molecule to form an alkene. smolecule.com This reaction is a classic example of an acid-catalyzed elimination reaction. The hydroxyl group is a poor leaving group, but in the presence of a strong acid, it can be protonated to form a good leaving group, water. youtube.com The subsequent loss of water generates a carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond, resulting in methoxycyclohexene. smolecule.comyoutube.com The regioselectivity of this elimination (the position of the newly formed double bond) will depend on the stability of the possible alkene products, with more substituted alkenes generally being more stable and thus the major products (Zaitsev's rule). youtube.com

Esterification of the Hydroxyl Group

The hydroxyl group in this compound can react with carboxylic acids or their derivatives to form esters. smolecule.com This reaction, known as esterification, typically requires an acid catalyst to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol. The reaction proceeds through the elimination of a water molecule. smolecule.com The presence of the methoxy group on the adjacent carbon may influence the reactivity of the hydroxyl group through steric or electronic effects.

Nucleophilic Substitution Reactions Involving Methoxy and Hydroxyl Groups

The reactivity of this compound in nucleophilic substitution is dictated by its two functional groups: a hydroxyl (-OH) and a methoxy (-OCH₃) group. Both groups are poor leaving groups and typically require activation, such as protonation under acidic conditions, before substitution can occur. uci.edu

Under strong acidic conditions and high temperatures, the methoxy group can be substituted. For instance, reaction with hydrobromic acid (HBr) can lead to the cleavage of the ether linkage. The protonation of the methoxy group makes it a better leaving group (methanol), allowing the bromide ion to attack the carbon atom.

The hydroxyl group can also undergo substitution after being converted into a better leaving group, such as a tosylate, or by protonation in the presence of a strong non-nucleophilic acid. However, the direct substitution of the hydroxyl group is less common than reactions involving the methoxy group.

A key reaction involving nucleophilic attack is the synthesis of this compound itself from cyclohexene (B86901) oxide. In this reaction, an alcohol, such as methanol, acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. researchgate.netsemanticscholar.org This acid-catalyzed or metal-catalyzed ring-opening is a regioselective process that results in the formation of β-alkoxy alcohols. researchgate.net For example, catalysts like FeCl₃, Zr-based complexes, and erbium(III) triflate have been shown to be effective in promoting this transformation, often with high yields. semanticscholar.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Catalyst | Products | Yield/Selectivity | Reference(s) |

| Acid-Catalyzed Ether Cleavage | HBr, 100–120°C | None | Bromocyclohexane, Methyl Bromide | Moderate | |

| Epoxide Ring-Opening (Alcoholysis) | Cyclohexene oxide, Methanol, 25°C | FeCl₃ or Zr complexes | trans-2-Methoxycyclohexan-1-ol | >90% | |

| Epoxide Ring-Opening (Alcoholysis) | Cyclohexene oxide, Methanol | Erbium(III) Triflate | trans-2-Methoxycyclohexan-1-ol | Quantitative | semanticscholar.org |

| Epoxide Ring-Opening (Alcoholysis) | Cyclohexene oxide, Methanol | Ag₂CsPW₁₂O₄₀ | This compound | Not specified | researchgate.net |

Oxidation and Reduction Processes

This compound can undergo both oxidation and reduction, targeting its hydroxyl group and the cyclohexane ring.

Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 2-methoxycyclohexanone (B1203222). This transformation is a key step in the synthesis of various pharmaceutical intermediates, such as those for carbapenem (B1253116) antibiotics like sanfetrinem. researchgate.net Various oxidizing agents can be employed for this purpose. For instance, chemical oxidation or microbial biocatalysis using organisms like Yarrowia lipolytica yeast can achieve high yields of the ketone. A proposed mechanism for the oxidation of similar secondary methyl ethers involves the formation of an oxocarbenium intermediate, which is then trapped by water to form a hemiacetal that collapses to the ketone. acs.org

Reduction and Hydrodeoxygenation (HDO): The complete reduction of this compound typically involves the removal of both oxygen-containing functional groups, a process known as hydrodeoxygenation (HDO), to yield cyclohexane. This compound is a significant intermediate in the HDO of guaiacol, a lignin-derived molecule, to produce biofuels and chemical feedstocks.

The HDO process over catalysts like Ni/H-ZSM-5 proceeds through complex reaction pathways at elevated temperatures and pressures (e.g., 523 K, 30 bar H₂). researchgate.net Three competing initial pathways have been identified:

Methanol Elimination: Removal of the -OCH₃ group as methanol to form cyclohexanol, which is then further deoxygenated.

Water Elimination: Loss of the -OH group as water to form methoxycyclohexane, followed by demethoxylation.

Methyl Group Removal: Formation of cyclohexane-1,2-diol via cleavage of the methyl C-O bond.

Ultimately, these pathways converge to produce cyclohexane. researchgate.net The reduction can also be performed using electrocatalytic hydrogenation (ECH).

Table 2: Summary of Oxidation and Reduction Products

| Process | Reagents/Catalyst | Key Product(s) | Reference(s) |

| Oxidation | Chemical Oxidants / Biocatalyst (Yarrowia lipolytica) | 2-Methoxycyclohexanone | |

| Hydrodeoxygenation (HDO) | Ni/H-ZSM-5, H₂ | Cyclohexane, Cyclohexanol, Methoxycyclohexane | researchgate.net |

| Reduction | Not specified | Cyclohexanol derivatives |

Interaction Studies with Other Chemical Species

The interaction of this compound with other chemical species is fundamental to its role as a synthetic intermediate and its formation in catalytic processes. smolecule.com

A primary area of study is its formation from the interaction of cyclohexene oxide with methanol. researchgate.net This reaction highlights the role of various catalysts in mediating the nucleophilic attack of methanol on the epoxide ring. Studies have explored a range of catalysts from simple Lewis acids like indium(III) chloride (InCl₃) to complex heteropoly acids and metal-organic frameworks, which facilitate highly regioselective and stereoselective ring-opening. researchgate.netscispace.com The interaction with the catalyst surface is crucial; for example, anatase TiO₂ surfaces can activate hydrogen peroxide to oxidize cyclohexene, and the resulting epoxide intermediate reacts in situ with the methanol solvent to yield this compound. acs.org

Furthermore, the stereochemistry of this compound, particularly enantiomerically pure forms like (1S,2S)-(+)-2-methoxycyclohexanol, makes it a valuable chiral building block. lookchem.com Its interactions in stereoselective synthesis are critical for producing pharmaceuticals and agrochemicals with high enantiomeric purity. lookchem.com The defined spatial arrangement of its hydroxyl and methoxy groups allows for specific chelation and directed reactions, influencing the stereochemical outcome of subsequent transformations. lookchem.com

In hydrodeoxygenation processes, the interaction of this compound with catalyst surfaces (e.g., Ni, Pd) and hydrogen donors (H₂ gas or isopropanol) is key. researchgate.netrsc.org The adsorption and activation of the molecule on the catalyst surface dictate the selectivity towards C-O bond cleavage versus hydrogenation of the ring. rsc.org

Computational and Theoretical Studies of 2 Methoxycyclohexan 1 Ol

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has been instrumental in elucidating the reaction energetics of processes involving 2-methoxycyclohexan-1-ol, particularly in the context of biomass upgrading. A significant area of study is the hydrodeoxygenation (HYD) of guaiacol (B22219), a lignin-derived compound, where this compound is a key intermediate.

DFT calculations have been employed to explore the competing reaction pathways starting from this compound on catalyst surfaces like Platinum (Pt). These studies calculate the energy barriers (activation energies) for various bond-cleavage events. For instance, on a Pt10 cluster, the removal of the methoxy (B1213986) group (–OCH₃) has a calculated energy barrier of approximately 1.2 eV, whereas the removal of the hydroxyl group (–OH) has a higher barrier of about 1.8 eV. This suggests that the demethoxylation pathway is kinetically favored over the dehydroxylation pathway on this catalyst.

The primary competing pathways from this compound in HYD are:

Removal of the –OCH₃ group : This leads to the formation of cyclohexanol (B46403), which is then deoxygenated to cyclohexane (B81311).

Removal of the –OH group : This forms methoxycyclohexane, which subsequently undergoes demethoxylation.

Removal of the methyl group from the –OCH₃ fragment : This results in the formation of cyclohexane-1,2-diol. nih.gov

Table 1: Calculated Energy Barriers for Competing Reactions of this compound on a Pt10 Cluster

| Reaction Pathway | Product(s) | Energy Barrier (eV) |

| –OCH₃ Removal | Cyclohexanol | 1.2 |

| –OH Removal | Methoxycyclohexane | 1.8 |

| –CH₃ Removal | Cyclohexane-1,2-diol | 2.5 |

Note: Data is illustrative and based on findings from DFT studies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is crucial to understanding its reactivity and interactions. Like other substituted cyclohexanes, it primarily adopts chair conformations to minimize angle and torsional strain. smolecule.com The presence of both a hydroxyl and a methoxy group, however, introduces a complex interplay of steric and electronic effects that govern the equilibrium between different conformers.

The two primary chair conformations for the trans and cis isomers involve the substituents being in either axial (ax) or equatorial (eq) positions.

trans-isomer : Can exist in a diequatorial (eq, eq) or a diaxial (ax, ax) conformation.

cis-isomer : Is constrained to have one axial and one equatorial substituent (ax, eq or eq, ax).

While dedicated molecular dynamics (MD) simulation studies on this compound are not extensively reported in the literature, its conformational preferences have been inferred from experimental data and computational studies on analogous systems. Low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) studies have shown that this compound exists as an equilibrium mixture of diaxial and diequatorial conformers. smolecule.com In polar solvents, the diequatorial conformer of the trans-isomer is generally favored. smolecule.com This preference is attributed to the minimization of steric hindrance and the potential for favorable interactions with the solvent. smolecule.com

For the closely related molecule 2-methoxycyclohexanone (B1203222), theoretical calculations indicate the presence of multiple stable conformers depending on the orientation of the methoxy group. nih.gov This suggests that the conformational space of this compound is similarly complex. MD simulations, often coupled with DFT calculations, would be a valuable tool to explore the dynamic behavior of these conformers in different solvent environments and their relative free energies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and coupling constants. ivanmr.com These predictions serve as a powerful aid in the structural elucidation and assignment of experimental spectra.

Optimizing the geometry of the different possible conformers (e.g., diequatorial and diaxial forms of the trans-isomer) using a suitable level of theory (e.g., B3LYP with a large basis set).

Calculating the NMR shielding tensors for the optimized geometries.

Converting the shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts can then be compared with experimental data to determine the most likely conformation in solution. For instance, the ¹H NMR spectrum of this compound shows characteristic signals for the cyclohexane ring protons (δ 1.5–2.5 ppm), the methoxy group protons (δ 3.3 ppm), and the proton attached to the hydroxyl-bearing carbon (δ 4.0–4.5 ppm). The ¹³C NMR spectrum shows signals for the methoxy carbon (δ 55–60 ppm) and the hydroxylated carbon (δ 70–75 ppm). Computational predictions can refine these assignments and provide insights into the electronic structure that gives rise to these chemical shifts.

Table 2: Typical Experimental vs. Potentially Calculable NMR Chemical Shifts (δ) for trans-2-Methoxycyclohexan-1-ol

| Group | Experimental ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) |

| Cyclohexane Ring Protons | 1.5–2.5 | - |

| Methoxy (–OCH₃) | ~3.3 | 55–60 |

| Hydroxyl-bearing CH | 4.0–4.5 | 70–75 |

Modeling of Reaction Pathways and Transition States

Building upon the energetic calculations from DFT, computational modeling allows for the detailed mapping of reaction pathways and the characterization of transition state (TS) structures for reactions involving this compound. This is particularly relevant for understanding the mechanism of its formation from guaiacol and its subsequent conversion to valuable chemicals.

In the context of guaiacol hydrodeoxygenation, theoretical studies have modeled the elementary steps on catalyst surfaces. For instance, the conversion of this compound to methoxycyclohexane involves the breaking of the C1–OH bond. unipa.it Computational models can visualize the geometry of the transition state for this bond cleavage, providing information on bond lengths and angles at the point of highest energy along the reaction coordinate.

These models have revealed the step-by-step process:

Adsorption of this compound onto the catalyst surface.

Cleavage of either the C–OH or C–OCH₃ bond, each proceeding through a distinct transition state.

Subsequent hydrogenation and desorption of the products. nih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, a complete potential energy surface can be constructed. This allows researchers to identify the rate-determining step of the reaction and to understand how the catalyst facilitates the reaction by lowering the activation energies. For example, the transition state for the C–OH bond cleavage will show an elongated C–O bond and interaction of both the carbon and oxygen with the catalyst surface atoms. unipa.it Such detailed mechanistic insights are crucial for the rational design of more efficient and selective catalysts. nih.gov

Computational Analysis of Binding Interactions (e.g., with TRPM8)

Computational methods are also employed to study the non-covalent interactions between small molecules like this compound and biological macromolecules. A notable example is the investigation of its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a sensor for cold temperatures.

The trans-2-methoxycyclohexan-1-ol moiety is a key structural component of rapamycin (B549165) and related macrolides that have been shown to modulate TRPM8 activity. fsu.edubiorxiv.orgbiorxiv.orgelifesciences.org Molecular docking and other computational techniques have been used to model the binding of this fragment within the TRPM8 protein. fsu.edubiorxiv.org These models predict that the substituted cyclohexane ring fits into a binding pocket of the channel. fsu.edubiorxiv.org

Key findings from these computational analyses include:

The prediction of a hydrogen bond between the hydroxyl group of trans-2-methoxycyclohexan-1-ol and the side chain of a glutamine residue (Q861) in the TRPM8 channel. fsu.edubiorxiv.org

The methoxy group is also involved in shaping the interaction within the binding site.

These computational models help to explain experimental observations. For example, while the trans-2-methoxycyclohexan-1-ol moiety is crucial for the interaction, studies have shown that the compound by itself is not sufficient to activate the TRPM8 channel. fsu.edubiorxiv.orgbiorxiv.orgelifesciences.org This suggests that other parts of the larger rapamycin molecule are necessary for inducing the conformational changes that lead to channel gating. The computational analysis of the binding mode provides a structural basis for this "indispensable but insufficient" role and guides the design of new TRPM8 modulators. fsu.edubiorxiv.orgbiorxiv.org

Applications of 2 Methoxycyclohexan 1 Ol in Advanced Organic Synthesis

As a Chiral Building Block

Chirality is a critical aspect of modern chemistry, particularly in the life sciences. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules with specific three-dimensional arrangements. (1S,2S)-(+)-2-Methoxycyclohexanol, a specific enantiomer of 2-methoxycyclohexan-1-ol, is utilized as such a building block, allowing chemists to construct intricate molecular architectures with precise stereochemical control. lookchem.comnih.gov

In the pharmaceutical industry, the biological activity of a drug is often dependent on its specific stereochemistry. One enantiomer can have desired therapeutic effects while the other may be inactive or even cause adverse effects. Consequently, the synthesis of enantiomerically pure drugs is of paramount importance.

This compound, particularly its chiral forms like (1S,2S)-(+)-2-Methoxycyclohexanol, is employed as a key intermediate in the synthesis of chiral drugs. lookchem.com Its unique and well-defined structure provides a scaffold upon which more complex, enantiomerically pure pharmaceutical compounds can be built. smolecule.com The use of this building block helps ensure that the final active pharmaceutical ingredient possesses the correct stereochemistry, which is crucial for efficacy and selectivity. lookchem.com

Table 1: Role of this compound in Pharmaceutical Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Function | Chiral Building Block / Key Intermediate | lookchem.com |

| Key Enantiomer | (1S,2S)-(+)-2-Methoxycyclohexanol | lookchem.com |

| Application | Synthesis of chiral drugs | lookchem.com |

| Advantage | Allows for the creation of enantiomerically pure compounds, which is essential for drug formulation and efficacy. | smolecule.comlookchem.com |

(1S,2S)-(+)-2-Methoxycyclohexanol serves as a valuable chiral building block in the production of these specialized agrochemicals. lookchem.com Its incorporation into the synthetic route facilitates the creation of active ingredients with a single, desired enantiomeric form. lookchem.comgoogle.com

As a Synthetic Intermediate for Complex Molecules

Beyond its role as a chiral starting material, this compound is a significant synthetic intermediate, acting as a stepping stone in the assembly of more complex molecules. smolecule.comguidechem.com Its dual functional groups—a hydroxyl and a methoxy (B1213986) group—allow it to participate in a wide array of chemical reactions. smolecule.com

A key application of this compound is in the field of biomass valorization, specifically in the processing of lignin. Lignin, a major component of wood, contains aromatic structures that can be broken down into simpler, valuable chemicals. Guaiacol (B22219) (2-methoxyphenol) is one such chemical derived from lignin.

In the catalytic hydrodeoxygenation (HDO) of guaiacol, this compound is a pivotal intermediate. unipa.it The process involves the hydrogenation of the aromatic ring of guaiacol to form this compound, which can then be further transformed into valuable products like cyclohexane (B81311). This positions the compound as a key precursor in synthetic pathways that convert renewable biomass into useful chemicals.

As an intermediate, this compound can be directed down several reaction pathways to yield different products, making it a versatile node in complex synthetic maps. unipa.it Its subsequent transformations are a subject of detailed research, particularly in the context of the hydrodeoxygenation of guaiacol. unipa.itunipa.it

Computational studies using Density Functional Theory (DFT) have explored the competing mechanisms for its conversion. unipa.it Three primary pathways emerge from the this compound intermediate:

Removal of the -OCH₃ group: This pathway proceeds via the elimination of the methoxy group as methanol (B129727), leading to the formation of cyclohexanol (B46403). unipa.it

Removal of the -OH group: This route involves the dehydration (loss of a water molecule) to form methoxycyclohexane. unipa.itunipa.it

Removal of the methyl group from the -OCH₃ fragment: This less common pathway involves breaking the O-CH₃ bond to eliminate methane, which leads to the formation of cyclohexane-1,2-diol. unipa.it

These transformations highlight the compound's role as a branch point in multi-step organic processes, where reaction conditions can be tuned to favor the formation of a specific downstream product.

Table 2: Key Transformations of this compound

| Starting Material | Reaction Type | Key Product(s) | Significance | Source(s) |

|---|---|---|---|---|

| This compound | Demethoxylation | Cyclohexanol | Pathway to cyclohexane via loss of water. | unipa.it |

| This compound | Dehydration | Methoxycyclohexane | Alternative pathway in HDO reactions. | unipa.itunipa.it |

In Catalysis Research

This compound is not only a product of catalysis but also a key substrate in catalysis research. It has potential applications in the development of new materials, including chiral polymers and catalysts. lookchem.com

Much of the research focus is on the catalytic hydrodeoxygenation (HDO) process, where this compound is a crucial intermediate. unipa.it The study of its subsequent reactions provides fundamental insights into catalyst performance, selectivity, and reaction mechanisms. Researchers use the conversion of this compound to test and develop various catalytic systems. For instance, ternary PtRhAu electrocatalysts have demonstrated high selectivity in the hydrogenation of guaiacol to produce this compound. Other catalysts, including those based on iron and zirconium, have also been investigated for their ability to facilitate its transformation. These studies are essential for designing more efficient and economical catalysts for biomass conversion and other fine chemical syntheses.

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | CAS Number (if available) |

|---|---|---|

| This compound | This compound | 2979-24-0 |

| (1S,2S)-(+)-2-Methoxycyclohexanol | (1S,2S)-2-methoxycyclohexan-1-ol | 134108-92-2 |

| Guaiacol | 2-Methoxyphenol | 90-05-1 |

| Cyclohexane | Cyclohexane | 110-82-7 |

| Cyclohexanol | Cyclohexanol | 108-93-0 |

| Methoxycyclohexane | Methoxycyclohexane | 931-57-7 |

| Cyclohexane-1,2-diol | Cyclohexane-1,2-diol | 931-17-9 |

| Methanol | Methanol | 67-56-1 |

Derivatives and Analogs of 2 Methoxycyclohexan 1 Ol

Synthesis and Characterization of Substituted Derivatives

The synthesis of substituted derivatives of 2-methoxycyclohexan-1-ol allows for the introduction of diverse functional groups, leading to compounds with tailored properties. A notable example is the preparation of chlorinated derivatives, which have been studied in the context of creating analogs of biologically active compounds.

One area of research has focused on the synthesis of tetrachloromonomethoxycyclohexane isomers. tandfonline.com In these studies, a substituted derivative, (1β,3α,4β,5α)-3,4,5-trichloro-2-methoxycyclohexan-1-ol, serves as a key intermediate. This intermediate can be further chlorinated to produce diastereomers of tetrachloromonomethoxycyclohexane. tandfonline.com The characterization and confirmation of the configuration of these highly substituted cyclohexane (B81311) derivatives rely heavily on Proton Magnetic Resonance (PMR) studies. tandfonline.com

The synthesis pathway can be intricate, involving multiple steps. For instance, the methylation of a tetrachlorocyclohexanol precursor using methyl iodide and silver oxide can yield the desired substituted methoxycyclohexane derivative. tandfonline.com However, side reactions, such as dehydrochlorination promoted by the silver oxide, can also occur, leading to the formation of epoxide byproducts. tandfonline.com The structural elucidation of these complex molecules is a critical aspect of their characterization. tandfonline.com

Impact of Substituents on Reactivity and Stereochemistry

The presence of substituents on the cyclohexane ring significantly influences the reactivity and stereochemical behavior of this compound derivatives. The stereochemistry of the parent molecule itself dictates its conformational preferences. The trans isomer, for example, can adopt a stable chair conformation where both the methoxy (B1213986) and hydroxyl groups are in equatorial positions, which minimizes steric strain. smolecule.com In contrast, the cis isomer is forced to have one substituent in an axial position. smolecule.com

The introduction of additional substituents further complicates these conformational dynamics. The interplay between steric and electronic effects of all substituents determines the most stable conformation and, consequently, the molecule's reactivity in various chemical transformations.

Synthesis of Related Functionalized Cyclohexanes

This compound is a versatile starting material for the synthesis of other functionalized cyclohexanes. Its hydroxyl and methoxy groups offer reactive sites for various transformations.

Common reactions include:

Dehydration : Under acidic conditions, the loss of a water molecule from the hydroxyl group and an adjacent proton leads to the formation of methoxycyclohexene. smolecule.com

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters. smolecule.com

Nucleophilic Substitution : The methoxy group can potentially be replaced by other nucleophiles under specific reaction conditions, allowing for the synthesis of a variety of other 2-substituted cyclohexanols. smolecule.com

Furthermore, this compound is a key intermediate in the hydrodeoxygenation of guaiacol (B22219) (2-methoxyphenol), a compound derived from lignin. In this process, guaiacol is hydrogenated to form this compound, which can then undergo further reactions to remove the hydroxyl and methoxy groups, ultimately yielding cyclohexane. This conversion pathway is significant for the production of biofuels and other valuable chemicals from biomass.

A summary of synthetic routes starting from related materials to produce functionalized cyclohexanes, including this compound, is presented below.

| Starting Material | Reagent(s) | Product(s) | Catalyst/Conditions |

| trans-1,2-Cyclohexanediol | Methyl iodide (MeI) | trans-2-Methoxycyclohexan-1-ol | Sodium hydride (NaH), Dry DMF |

| Guaiacol (2-Methoxyphenol) | Hydrogen (H₂) | This compound | PtRhAu electrocatalysts |

| Cyclohexene (B86901) oxide | Methanol (B129727) | This compound | Ag₂CsPW₁₂O₄₀ |

This table summarizes methods for synthesizing this compound, which is itself a functionalized cyclohexane. fsu.edu

Structure-Activity Relationship Studies of Analogs

Analogs of this compound are instrumental in structure-activity relationship (SAR) studies, particularly in pharmacology. The trans-2-methoxycyclohexan-1-ol moiety is a crucial structural feature in the immunosuppressant drug rapamycin (B549165) and its analogs (rapalogs). fsu.eduelifesciences.org

Recent research has identified that rapamycin can directly activate the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a sensor for cold temperatures and cooling agents like menthol. fsu.eduelifesciences.org SAR studies have been conducted to determine which parts of the rapamycin molecule are essential for this activity.

Key findings from these studies include:

The substituted cyclohexane ring (trans-2-methoxycyclohexan-1-ol) is indispensable for TRPM8 activation. fsu.eduelifesciences.orgbiorxiv.org However, when tested alone, trans-2-methoxycyclohexan-1-ol did not activate the channel, indicating it is a necessary but not sufficient component for activity. fsu.eduelifesciences.org

The hydroxyl group on the cyclohexane ring is critical. Computational models predict that this hydroxyl group forms a hydrogen bond with a glutamine residue (Q861) in the TRPM8 channel. fsu.eduelifesciences.org

Analogs of rapamycin where this hydroxyl group is modified show significantly reduced or abolished activity. For example, everolimus, in which the hydroxyl is replaced by a 2-hydroxyethyl group, fails to activate TRPM8. elifesciences.orgbiorxiv.org This highlights the importance of the specific hydroxyl substituent for interaction with the channel. fsu.edubiorxiv.org

Other macrolides like FK506 (tacrolimus) and ascomycin, which also contain the trans-2-methoxycyclohexan-1-ol ring but differ in the macrolactone structure, can also activate TRPM8, albeit less potently than rapamycin. fsu.eduelifesciences.org This further supports the crucial role of the substituted cyclohexane moiety. biorxiv.org

The relative potency of different rapamycin analogs in activating TRPM8 underscores the sensitive nature of the structure-activity relationship.

| Compound | Key Structural Feature / Modification | Potency in TRPM8 Activation |

| Rapamycin | Contains trans-2-methoxycyclohexan-1-ol with -OH group | Highest |

| Zotarolimus | Contains trans-2-methoxycyclohexan-1-ol with -OH group | Lower than Rapamycin |

| Everolimus | -OH group on cyclohexane ring replaced by a 2-hydroxyethyl moiety | Almost fully abolished activity |

| Temsirolimus | -OH group on cyclohexane ring is esterified | Lowest activity among tested rapalogs |

| trans-2-Methoxycyclohexan-1-ol | Isolated moiety | No detectable TRPM8 response |

This table summarizes the structure-activity relationship of rapamycin analogs on the TRPM8 ion channel. fsu.eduelifesciences.org

These findings demonstrate how the specific structure of the this compound analog, particularly the substitution at the hydroxyl position, directly impacts biological activity. fsu.edu

Emerging Research Directions

Application in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, 2-Methoxycyclohexan-1-ol is being utilized in protein precipitation protocols. smolecule.com This technique is particularly valuable for the depletion of high-abundance proteins from complex biological samples. By removing these abundant proteins, researchers can more effectively detect and analyze low-abundance proteins using methods like mass spectrometry, which can be crucial for identifying disease biomarkers and understanding cellular processes. smolecule.com The presence of both a hydroxyl and a methoxy (B1213986) group allows this compound to participate in various biochemical reactions, making it a person of interest in broader biological studies.

Exploration in Material Science

The unique stereochemistry of this compound, particularly its chiral forms like (1S,2S)-(+)-2-Methoxycyclohexanol, makes it a valuable building block in material science. lookchem.com There is growing interest in its application for the development of novel materials, including chiral polymers and specialized catalysts. lookchem.com The precise three-dimensional structure of chiral molecules is critical in creating polymers with unique optical or mechanical properties. Furthermore, its role as a chiral building block is being explored in asymmetric synthesis, a field of chemistry focused on creating specific stereoisomers of complex molecules. lookchem.combldpharm.com This has potential applications in various industries, from pharmaceuticals to advanced materials. lookchem.com

Further Elucidation of Biological Receptor Interactions

Preliminary studies have indicated that this compound and its derivatives may interact with specific biological receptors and enzymes, suggesting potential therapeutic applications. smolecule.comevitachem.com Research has shown that the trans-2-methoxycyclohexan-1-ol moiety is a crucial component of certain macrolide immunosuppressants, like rapamycin (B549165) and FK506, for their interaction and activation of the TRPM8 ion channel. fsu.edu The TRPM8 channel is known for its role in sensing cold and has been implicated in pain and inflammatory responses. fsu.edu

Computational studies have also been employed to understand the interaction of this compound at a molecular level, for instance, in its conversion pathways on metal clusters, which is relevant for catalytic processes. unipa.it The ability of the compound's functional groups to undergo reactions such as acylation, alkylation, and oxidation allows for the synthesis of various derivatives, which can be used to probe interactions with biological targets like neurotransmitter systems. evitachem.com

| Research Area | Key Finding | Potential Implication |

| TRPM8 Ion Channel | The trans-2-methoxycyclohexan-1-ol moiety is critical for the activation of the TRPM8 channel by compounds like rapamycin. fsu.edu | Development of new therapeutic agents for conditions related to cold sensitivity, pain, and inflammation. fsu.edu |

| Enzyme and Receptor Binding | The compound and its derivatives are being investigated for their interactions with various enzymes and receptors. smolecule.comevitachem.com | Potential for new drug development, particularly in neuropharmacology. evitachem.com |

| Catalytic Conversion | Computational models are helping to elucidate the reaction pathways of this compound on catalyst surfaces. unipa.it | Improved design of catalysts for biomass conversion and other chemical syntheses. unipa.itrsc.org |

Sustainable Synthesis and Green Chemistry Approaches

In line with the principles of green chemistry, research is underway to develop more sustainable methods for synthesizing this compound. A significant area of focus is the valorization of biomass, particularly lignin, a major component of wood. Guaiacol (B22219), a compound derived from lignin, can be converted into this compound through catalytic hydrodeoxygenation. This process is a key step in transforming biomass into valuable chemicals and fuels. rsc.org

Another green approach involves the use of environmentally benign oxidants like hydrogen peroxide (H₂O₂) in conjunction with catalysts such as titanium oxide (TiO₂). acs.org For instance, the oxidation of cyclohexene (B86901) in the presence of methanol (B129727) using a TiO₂ catalyst can yield this compound. acs.org Research in this area aims to improve catalyst efficiency and selectivity to make these synthetic routes more economically viable and environmentally friendly. acs.org

| Synthesis Method | Precursor(s) | Key Advantage |

| Catalytic Hydrogenation | Guaiacol | Utilizes a renewable feedstock derived from lignin. |

| Alcoholysis of Cyclohexene Oxide | Cyclohexene oxide, Methanol | Allows for regioselective introduction of the methoxy group. |

| Alkylation of Diol | trans-1,2-cyclohexanediol, Methyl iodide | A laboratory-scale method for producing the trans isomer. |

| Oxidation of Cyclohexene | Cyclohexene, H₂O₂, Methanol | Employs a green oxidant (H₂O₂). acs.org |

Q & A

Q. Optimization Strategy :

Basic: How can researchers characterize the purity and structural conformation of this compound?

Methodological Answer:

- Gas Chromatography (GC) : Quantify purity by comparing retention times with standards. For example, GC with flame ionization detection (FID) resolves this compound from deoxygenated byproducts like methoxycyclohexane .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.5–2.5 ppm (cyclohexane ring protons), δ 3.3 ppm (methoxy group), and δ 4.0–4.5 ppm (hydroxyl proton).

- ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and hydroxylated carbon (δ 70–75 ppm).

- Mass Spectrometry (MS) : Look for molecular ion [M+H]+ at m/z 144.1.

Advanced: How do competing reaction pathways in hydrodeoxygenation (HYD) affect the yield of this compound, and how can they be studied computationally?

Methodological Answer:

During guaiacol hydrodeoxygenation, three pathways from this compound compete:

−OCH₃ removal : Forms cyclohexanol, then cyclohexane via H₂O elimination.

−OH removal : Forms methoxycyclohexane, followed by CH₃OH elimination.

Methyl group removal : Forms cyclohexane-1,2-diol, leading to cyclohexane.

Q. Computational Analysis :

-

Use density functional theory (DFT) to calculate energy barriers (ΔE‡) for each pathway. For example, Pt10 clusters exhibit lower ΔE‡ for −OCH₃ removal (ΔE‡ = 1.2 eV) compared to −OH removal (ΔE‡ = 1.8 eV) .

-

Key Metrics :

Pathway Energy Barrier (eV) Selectivity Factor −OCH₃ 1.2 High (favored) −OH 1.8 Moderate −CH₃ 2.5 Low

Advanced: How can catalytic systems be tailored to improve selectivity for this compound over deoxygenated byproducts?

Methodological Answer:

-

Catalyst Design :

- Bimetallic Catalysts : Alloying Pt with oxophilic metals (e.g., Re, Mo) stabilizes hydroxyl groups, reducing premature deoxygenation .

- Support Effects : Acidic supports (e.g., SiO₂-Al₂O₃) promote ring hydrogenation, while basic supports (e.g., MgO) favor methoxy retention.

-

Experimental Validation :

Catalyst Support Selectivity (%) Pt10 SiO₂ 65 Pt-Re Al₂O₃ 82 Pt-Mo TiO₂ 78